Gluconic acid

Catalog No.
S601112
CAS No.
526-95-4
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gluconic acid

CAS Number

526-95-4

Product Name

Gluconic acid

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

solubility

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS
316 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

The exact mass of the compound Gluconic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.61 min water: 31.6 g/100 ml @ 25 °c; slightly sol in alcohol; practically insol in most organic solventsfreely sol in water; slightly sol in alc, insoluble in ether and most other organic solvents316 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 100 (good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates - Supplementary Records. It belongs to the ontological category of gluconic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Gluconic acid is a non-toxic, non-corrosive, and mild organic acid produced through the oxidation of glucose. It is widely utilized across various industries for its excellent chelating power, especially in alkaline solutions where it often surpasses other common chelating agents. This attribute, combined with its function as a gentle acidulant and its ready biodegradability, makes it a critical component in food production, industrial cleaning, concrete formulation, and pharmaceuticals.

Direct substitution of gluconic acid with its salt, sodium gluconate, or other common organic acids like citric acid is often impractical and can compromise process outcomes. While sodium gluconate is an excellent chelator, it lacks the acidic properties of gluconic acid, making it unsuitable for applications requiring pH reduction, such as leavening systems or acid-based cleaning formulations. Compared to a stronger acid like citric acid, gluconic acid provides a milder, less aggressive sourness in food products and can result in smoother textures in dairy applications due to its gradual acidification. In industrial applications, the choice between the acid and its salt form is critical; for instance, using gluconic acid directly in concrete admixtures provides a more pronounced retarding effect compared to sodium gluconate at the same dosage, a crucial difference for managing workability in demanding conditions.

Superior Concrete Workability Extension Compared to Sodium Gluconate

In concrete formulations, the direct use of gluconic acid as a retarder provides a significant processability advantage over its salt form, sodium gluconate. At a dosage of 0.1% by weight of cement, gluconic acid extended the workability of the concrete mix by up to 150 minutes. This extended timeframe is a critical procurement factor for large-scale construction, long-distance transport, or hot-weather concreting, where premature setting can lead to costly project failures. The study highlights that this delay in setting time did not negatively impact the mechanical properties of the cured concrete.

Evidence DimensionExtension of concrete workability
Target Compound DataUp to 150 minutes
Comparator Or BaselineSodium Gluconate (SG) at the same dosage
Quantified DifferenceGluconic acid provides a more pronounced retarding effect than sodium gluconate.
ConditionsConcrete mix with 0.1% admixture by weight of cement.

For applications requiring maximum concrete flow and placement time without compromising strength, gluconic acid offers a quantifiable process advantage over its sodium salt.

Enhanced Beverage Clarity: Superior Turbidity Reduction in Acidified Milk Protein Dispersions vs. Citric Acid

Gluconic acid demonstrates superior performance in clarifying acidic protein beverages compared to citric acid. In a study on 5% skim milk powder (SMP) dispersions acidified to pH 3.0, gluconic acid was more effective at reducing turbidity, achieving a value of 394 NTU. After a brief heat treatment (90°C for 2 minutes), the turbidity of the gluconic acid-treated dispersion was further reduced to 248 NTU, resulting in a transparent beverage. This effect is attributed to the superior ability of gluconic acid to chelate colloidal calcium phosphate, preventing the aggregation of casein proteins that causes cloudiness.

Evidence DimensionTurbidity (Nephelometric Turbidity Units - NTU)
Target Compound Data394 NTU at pH 3.0; 248 NTU after heating
Comparator Or BaselineCitric Acid (CA) at pH 3.0 resulted in a translucent, not transparent, dispersion.
Quantified DifferenceGluconic acid achieved a significantly lower final turbidity, leading to a transparent solution where citric acid did not.
Conditions5% w/v skim milk powder (SMP) dispersion, acidified to pH 3.0.

For developing clear, high-protein acidic beverages, procuring gluconic acid over citric acid is critical for achieving desired product transparency and stability.

Effective Corrosion Inhibition for Stainless Steel in Acidic Cleaning Formulations

Gluconic acid functions as a highly effective corrosion inhibitor in acidic cleaning compositions, a context where it was traditionally thought to be ineffective. A patented formulation combining urea sulfate with gluconic acid demonstrated a corrosion rate of only 0.1 mils per year on both 316 and 304 stainless steel. This performance is described as providing almost negligible levels of corrosion, protecting the metal surfaces during cleaning and descaling operations. This capability allows for the formulation of potent, biodegradable acidic cleaners without compromising the integrity of stainless steel equipment.

Evidence DimensionCorrosion Rate (mils per year)
Target Compound DataAverage of 0.1 mils per year
Comparator Or BaselineBaseline of an uninhibited acidic cleaner, which would cause significant corrosion.
Quantified DifferenceReduces corrosion to almost negligible levels.
ConditionsAqueous acidic cleaning composition with ~25% active urea sulfate on 304 & 316 stainless steel at room temperature.

This evidence justifies procuring gluconic acid for formulating effective and material-compatible acidic cleaners, replacing harsher or less environmentally friendly inhibitors.

Formulating High-Performance Concrete Admixtures for Demanding Projects

Gluconic acid is the specified choice for concrete admixtures where maximum workability time is critical. Its demonstrated ability to extend the setting time by up to 150 minutes without impairing final strength makes it essential for hot climates, long-distance hauling, and complex pours that require a prolonged plastic state. This makes it a superior procurement choice over sodium gluconate when the primary goal is process control and retardation.

Development of Clear, Shelf-Stable Acidic Protein Beverages

In the formulation of high-value beverages like clear protein drinks, gluconic acid is the preferred acidulant and chelator over citric acid. Its superior capacity to bind metal ions and prevent protein precipitation at low pH results in exceptional final product clarity, a key quality differentiator that cannot be reliably achieved with citric acid.

Manufacturing of Material-Safe Industrial and Institutional Acidic Cleaners

For industrial cleaning formulations designed for stainless steel surfaces, gluconic acid is a critical raw material. Its proven efficacy as a corrosion inhibitor in acidic environments allows for the creation of powerful descaling and cleaning agents that do not damage valuable equipment, offering a safe and biodegradable alternative to traditional corrosion inhibitors.

pH Control and Mineral Chelation in Food Processing

Gluconic acid is procured for food applications requiring both mild acidification and sequestration of metal ions. It is used to prevent the deposition of milkstone in dairy equipment and can eliminate calcium turbidities in beverages and syrups. Its gentle taste profile makes it a better choice than sharper-tasting acids like citric acid in products where flavor balance is key.

Physical Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
NKRA; Liquid
Colourless to light yellow, clear syrupy liquid
White solid; [Hawley]
Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

NEEDLES
WHITE POWDER
NEEDLES FROM ETHANOL & ETHER
CRYSTALS

XLogP3

-3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

196.05830272 g/mol

Monoisotopic Mass

196.05830272 g/mol

Heavy Atom Count

13

Taste

MILD ACID TASTE

Density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

LogP

-1.87 (estimated)

Melting Point

131 °C
113 - 118 °C

UNII

R4R8J0Q44B

Related CAS

124423-64-9
10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 780 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 227 of 780 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 553 of 780 companies with hazard statement code(s):;
H315 (85.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as part of electrolyte supplementation in total parenteral nutrition.

Pharmacology

Used as part of electrolyte salts to maintain cation-anion balance in solutions.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

Pictograms

Irritant

Irritant

Other CAS

133-42-6
526-95-4
10361-31-6

Absorption Distribution and Excretion

(99)TCM-LABELED GLUCONATE WAS ACCUMULATED RELATIVELY EARLY IN THE KIDNEY, AND ESP IN THE URINARY TRACT.

Wikipedia

Gluconic_acid
Nickelocene

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Cosmetics -> Buffering; Humectant; Solvent

Methods of Manufacturing

REACTION OF GLUCONIC ACID AND ANHYDROUS AMMONIA
MAY BE PREPARED FROM GLUCOSE BY ELECTROLYTIC OXIDN IN ALKALINE MEDIUM; BY CHEM OXIDN WITH HYPOBROMITES
BY HYDROLYSIS OF ALPHA-D-GLUCOSE WITH BROMINE PLUS H2SO4; BY GAMMA-IRRADIATION OF D-GLUCOSE;
AT PRESENT PRODUCED IN COMMERCIAL QUANTITIES BY FERMENTATIVE OXIDN OF ALDEHYDE GROUP IN GLUCOSE FROM CORN USING ASPERGILLUS NIGER, ASPERGILLUS FUMARICUS, ACETOBACTER ACETI, PENICILLIUM CHRYSOGENUM, & OTHER PENICILLIA.
CANNIZZARO REACTION ON GLUCOSE UNDER ALKALINE CONDITIONS FORMS SORBITOL AND GLUCONIC ACID
For more Methods of Manufacturing (Complete) data for GLUCONIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Construction
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
D-Gluconic acid: ACTIVE
IT IS CHIEF ACID IN HONEY.

Analytic Laboratory Methods

The enzyme gluconate kinase is useful to determine gluconic acid.

Storage Conditions

MAY BE STORED IN STAINLESS STEEL DRUMS. /COMMERCIAL PRODUCT/

Stability Shelf Life

TURNS YELLOW ON EXPOSURE TO LIGHT

Dates

Last modified: 08-15-2023
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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